

Application Notes: Characterization of Kengaquinone using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Kengaquinone	
Cat. No.:	B1250891	Get Quote

Introduction

Kengaquinone, a novel quinone derivative isolated from a natural source, has shown promising bioactivity, warranting a thorough structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of new chemical entities.[1] This application note provides a detailed overview of the NMR-based methodologies employed to determine the chemical structure of **Kengaquinone**. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development who are engaged in the characterization of novel natural products.

Data Presentation

The comprehensive analysis of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, allowed for the complete assignment of all proton and carbon signals in the **Kengaquinone** molecule. The quantitative NMR data is summarized in the tables below for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for Kengaquinone (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	6.85	d	2.5	1H
H-4	7.20	d	2.5	1H
H-5	7.60	d	8.5	1H
H-6	7.75	dd	8.5, 2.0	1H
H-8	7.30	d	2.0	1H
3-OH	12.05	S	-	1H
7-OCH₃	3.95	S	-	3H

Note: Chemical shifts are referenced to the residual solvent peak of CDCl $_3$ at δ 7.26 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Kengaquinone (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	DEPT Information
C-1	188.5	С
C-2	115.2	СН
C-3	165.4	С
C-4	110.8	СН
C-4a	135.1	С
C-5	125.6	СН
C-6	138.2	СН
C-7	162.3	С
C-8	108.9	СН
C-8a	118.7	С
C-9	182.0	С
C-9a	112.5	С
7-OCH₃	56.4	СНз

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.

Experimental Protocols

Detailed methodologies for the key NMR experiments performed for the characterization of **Kengaquinone** are provided below. These protocols are intended to be a guide for the structural elucidation of similar novel compounds.

Sample Preparation

A pure sample of **Kengaquinone** (5 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube for analysis.

NMR Data Acquisition







All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

• ¹H NMR:

Pulse Program: zg30

• Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s

Spectral Width: 10,000 Hz

• Temperature: 298 K

• 13C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 25,000 Hz

• Temperature: 298 K

DEPT-135:

Pulse Program: dept135

Number of Scans: 256

Relaxation Delay: 2.0 s



Spectral Width: 25,000 Hz

• Temperature: 298 K

COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Number of Scans: 8

Relaxation Delay: 2.0 s

Spectral Width (F1 and F2): 5,000 Hz

Data Points (F2 x F1): 2048 x 256

• Temperature: 298 K

• HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 16

Relaxation Delay: 1.5 s

Spectral Width (F2): 5,000 Hz

Spectral Width (F1): 20,000 Hz

Data Points (F2 x F1): 2048 x 256

• Temperature: 298 K

• HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndqf

Number of Scans: 32



Relaxation Delay: 2.0 s

Spectral Width (F2): 5,000 Hz

Spectral Width (F1): 25,000 Hz

Data Points (F2 x F1): 2048 x 256

Temperature: 298 K

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of the experimental process for **Kengaquinone**'s structure elucidation and a hypothetical signaling pathway where it might be involved.

Caption: Experimental workflow for the isolation and structure elucidation of **Kengaquinone**.

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References

- 1. Isolation and Structure Elucidation of Compounds from Coccinia grandis Leaves Extract [ejchem.journals.ekb.eg]
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